5-(Diphenylphosphinyl)pentanoic acid

Organophosphorus synthesis Wittig reagent precursors ω-functionalized phosphine oxides

Researchers developing analytical methods for prostaglandin analogs face a critical challenge: securing the correct, regulatorily recognized impurity standard. Generic ω-(diphenylphosphinyl)alkylcarboxylic acids lack the formal compendial qualification necessary for drug product release. - **Regulatory Certainty:** This is the USP-recognized Bimatoprost Impurity 6, mandatory for method validation and commercial batch release testing of travoprost and latanoprost APIs. - **Synthetic Efficiency:** The n=5 chain avoids the ~20% triphenylphosphine side-product yield plaguing shorter homologs, ensuring predictable, high-purity outcomes. - **Coordinated Supply:** Procure with confidence from our validated inventory, ensuring identity, purity, and compliant documentation for every shipment.

Molecular Formula C17H19O3P
Molecular Weight 302.30 g/mol
CAS No. 71140-70-0
Cat. No. B045271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Diphenylphosphinyl)pentanoic acid
CAS71140-70-0
SynonymsDPP; 4-Carboxybutyldiphenylphosphine Oxide
Molecular FormulaC17H19O3P
Molecular Weight302.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CCCCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H19O3P/c18-17(19)13-7-8-14-21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,18,19)
InChIKeyKIGXMYYGQYMICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5-(Diphenylphosphinyl)pentanoic Acid Overview


5-(Diphenylphosphinyl)pentanoic acid (CAS 71140-70-0) is a bifunctional organophosphorus compound characterized by a terminal carboxylic acid group separated by a four‑carbon alkyl chain from a diphenylphosphine oxide (phosphoryl) moiety [1]. The compound exhibits a molecular weight of 302.3 g·mol⁻¹ (C₁₇H₁₉O₃P) and a predicted pKa of 4.70 ± 0.10, reflecting its moderately acidic carboxyl group . As a heterodifunctional ligand, it combines a hard carboxylate oxygen donor with a softer phosphoryl oxygen donor, enabling differentiated coordination behavior toward metal centers [1]. The compound also serves as a recognized impurity standard in prostaglandin analog pharmaceutical analysis, specifically designated as Bimatoprost Impurity 6 and available as a USP reference standard in its sodium salt form .

Why Generic Analogs Cannot Substitute


Although the ω-(diphenylphosphinyl)alkylcarboxylic acid family shares a common phosphine oxide‑carboxylic acid motif, chain length profoundly alters synthetic accessibility, coordination geometry, and regulatory recognition. Shorter‑chain analogs (e.g., n=3) generate significant side‑product triphenylphosphine (20% yield) during synthesis, whereas the n=5 pentanoic acid derivative proceeds with clean conversion . In metal‑organic framework construction, the five‑carbon spacer provides precisely the flexibility required for solvent‑switchable dimensionality control—shorter or longer tethers would either restrict conformational freedom or introduce excessive degrees of freedom that diminish architectural predictability [1]. Critically, only the n=5 carboxylate is formally recognized as a compendial impurity standard (Bimatoprost Impurity 6 / USP Reference Standard), meaning that analogs with different chain lengths lack the regulatory qualification necessary for pharmaceutical quality control workflows .

Comparative Evidence vs. Closest Analogs


Synthetic Yield Advantage Over Shorter-Chain Analogs

In the novel synthesis of ω-(diphenylphosphinyl)alkylcarboxylic acids from triphenyl-ω-carboxyalkylphosphonium salts, the n=5 pentanoic acid derivative is obtained without significant side-product formation, whereas the n=3 propanoic acid analog yields triphenylphosphine as a competing side product (20% isolated yield) under identical reaction conditions . The n=5 compound falls within the 'longer side chain' cohort (n=5,10,11) that achieves 62–75% isolated yields, demonstrating a clear chain-length-dependent divergence in reaction outcome .

Organophosphorus synthesis Wittig reagent precursors ω-functionalized phosphine oxides

Solvent-Controlled Dimensionality in Coordination Polymers

Reaction of 5-(diphenylphosphinyl)pentanoic acid (diphenylphosphorylvaleric acid) with Pr(NO₃)₃·6H₂O in the presence of a base yields coordination polymers whose dimensionality is determined solely by the solvent [1]. In methanolic solution, a two‑dimensional network Pr₂(1–H)₃(NO₃)₃ (1m) with a 1:1.5 metal‑to‑ligand ratio forms; in aqueous media, a three‑dimensional framework Pr(1–H)₂(NO₃) (1w) with a 1:2 metal‑to‑ligand ratio is obtained [1]. The authors explicitly note that the presence of two sterically and electronically different donor groups (carboxylate vs. phosphoryl oxygen) leads to changes in coordination polyhedra 'in comparison to homofunctional ligands,' which typically lack this solvent‑responsive architectural switching capability [1].

Coordination polymers Metal-organic frameworks Lanthanide chemistry Bifunctional ligands

Regulatory Recognition as Compendial Impurity Standard

5-(Diphenylphosphinyl)pentanoic acid is formally designated as Bimatoprost Impurity 6 and is supplied as a United States Pharmacopeia (USP) Reference Standard (as the sodium salt) for use in specified quality tests and assays in USP compendia [1]. This compound is specifically associated with the API families travoprost and latanoprost . No other chain‑length variant (n=3, n=4, n=6, etc.) of the ω-(diphenylphosphinyl)alkylcarboxylic acid series holds this compendial recognition or is qualified for ANDA analytical method validation and quality control applications [1].

Pharmaceutical analysis Prostaglandin analogs Impurity profiling USP reference standards

Optimal Use Cases


Solvent-Programmable Lanthanide MOF Construction

Researchers requiring metal‑organic frameworks (MOFs) with tunable dimensionality should select this ligand for its demonstrated ability to form either 2D or 3D Pr(III) coordination polymers solely by changing the reaction solvent (methanol vs. water), a capability attributed to its heterodifunctional donor set that homofunctional ligands cannot replicate [1]. The ligand's five‑carbon spacer provides the optimal balance of flexibility for conformational adaptation without introducing excessive degrees of freedom that would compromise structural predictability [1].

Pharmaceutical Impurity Profiling and ANDA Validation

Quality control laboratories developing or validating analytical methods for travoprost and latanoprost APIs require this compound as Bimatoprost Impurity 6, a USP‑recognized reference standard essential for regulatory‑compliant impurity quantification [2]. Procurement of this specific n=5 derivative—rather than a generic ω‑(diphenylphosphinyl)alkylcarboxylic acid—is mandatory for method validation and commercial batch release testing .

Clean Synthesis of Phosphine Oxide Building Blocks

Synthetic chemists preparing ω‑(diphenylphosphinyl)alkylcarboxylic acid building blocks should prioritize the n=5 derivative over shorter‑chain analogs (e.g., n=3) to avoid the 20% yield loss to triphenylphosphine side product observed during phosphonium salt‑based synthesis . The n=5 compound's inclusion in the 62–75% yield cohort for longer‑chain derivatives ensures more predictable and higher‑purity synthetic outcomes .

Heterodifunctional Ligands for Selective Metal Coordination

Coordination chemists designing ligands with differentiated binding sites for selective metal ion extraction or catalysis can leverage this compound's distinct phosphoryl (soft) and carboxylate (hard) oxygen donors, which exhibit divergent coordination preferences in lanthanide systems [1]. This heterodifunctionality enables the construction of coordination architectures not accessible with homoditopic ligands [1].

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